3-{4-methyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}propanoic acid
Description
This compound features a coumarin (2H-chromen) core substituted with:
- A 4-methyl group at position 2.
- A 2-oxo moiety at position 2.
- A 3,4,5-trimethoxybenzyloxy group at position 6.
- A propanoic acid chain at position 3.
The 3,4,5-trimethoxybenzyl group is a hallmark of tubulin-binding anticancer agents like combretastatin analogs . The propanoic acid substituent may enhance solubility and bioavailability compared to ester derivatives . While direct biological data for this compound are absent in the evidence, its structural features align with antitumor agents, warranting comparative analysis with analogs.
Properties
IUPAC Name |
3-[4-methyl-2-oxo-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-13-16-6-5-15(11-18(16)31-23(26)17(13)7-8-21(24)25)30-12-14-9-19(27-2)22(29-4)20(10-14)28-3/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLVCQVQLQDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-methyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be introduced via an etherification reaction, where the chromen-2-one intermediate is reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Propanoic Acid Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-methyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether and propanoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-one derivatives.
Scientific Research Applications
3-{4-methyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as photoactive polymers and smart materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-methyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. For example, it may inhibit oxidative enzymes by binding to their active sites, thereby preventing the formation of reactive oxygen species. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Chromen vs. Quinazolinone Derivatives
- Key Analog: 2-Substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones (e.g., compounds 7 and 19 in ). Structural Difference: Quinazolinone core replaces the chromen ring. Activity: Compound 19 showed a GI50 of 6.33 µM, surpassing 5-fluorouracil (GI50: 18.60 µM) and approaching erlotinib (GI50: 7.29 µM) . Inference: The chromen core in the target compound may alter binding affinity or metabolic stability compared to quinazolinones.
Simpler Propanoic Acid Analogs
- Key Analog: 3-(3,4,5-trimethoxyphenyl)propanoic acid (C12H16O5) . Structural Difference: Lacks the chromen ring and 4-methyl/2-oxo groups. Activity: No direct antitumor data, but the trimethoxyphenyl group is associated with tubulin inhibition in combretastatins . Inference: The chromen ring in the target compound likely enhances target specificity or potency.
Substituent Modifications
3,4,5-Trimethoxybenzyloxy Group
- Role : This group is critical for tubulin polymerization inhibition, as seen in combretastatin analogs .
- Comparison: Combretastatin A-4 analogs with similar substituents show IC50 values in the nanomolar range . Quinazolinone derivatives with this group exhibit MGI% values up to 65% (e.g., compound 20 in ).
Propanoic Acid vs. Ester Derivatives
- Key Analog: Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate . Structural Difference: Ester group replaces propanoic acid. Inference: The carboxylic acid in the target compound may improve water solubility and reduce toxicity compared to esters.
Antitumor Potency
- Trends: The 3,4,5-trimethoxybenzyl group correlates with potent antitumor activity across diverse scaffolds. Quinazolinones with this group rival clinical drugs (e.g., erlotinib), suggesting the target compound’s chromen core merits further testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
